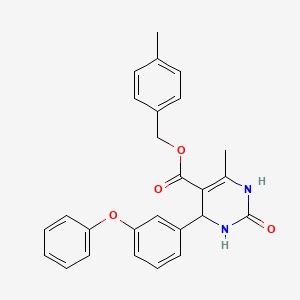![molecular formula C19H19N3O4S2 B11682631 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303107-41-7](/img/structure/B11682631.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida es un complejo compuesto orgánico que ha despertado interés en diversos campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo benzotiazol, un grupo sulfanyl y una porción hidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida normalmente implica un proceso de varios pasos:
Formación del Anillo Benzotiazol: El anillo benzotiazol se puede sintetizar mediante la ciclización de 2-aminotiofenol con disulfuro de carbono y un agente oxidante adecuado.
Introducción del Grupo Sulfanyl: El grupo sulfanyl se introduce haciendo reaccionar el derivado de benzotiazol con un compuesto tiol adecuado.
Formación de la Porción Hidrazida: La porción hidrazida se forma haciendo reaccionar el compuesto intermedio con hidrato de hidrazina.
Reacción de Condensación: Finalmente, la condensación de la hidrazida con 2,4,6-trimetoxibenzaldehído en condiciones ácidas o básicas produce el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alto rendimiento, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Diversos nucleófilos o electrófilos en condiciones apropiadas (por ejemplo, temperatura, disolvente).
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se ha investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas, incluso como candidato a fármaco para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías Implicadas: El compuesto puede influir en diversas vías bioquímicas, como las que intervienen en la señalización celular, el metabolismo o la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
2-(1,3-benzotiazol-2-iltio)acetohidrazida: Un análogo más simple con características estructurales similares pero que carece del grupo trimetoxifenil.
N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida: Otro análogo que carece del anillo benzotiazol.
Unicidad
2-(1,3-benzotiazol-2-iltio)-N’-[(E)-(2,4,6-trimetoxifenil)metilideno]acetohidrazida es único debido a la combinación de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
303107-41-7 |
|---|---|
Fórmula molecular |
C19H19N3O4S2 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-12-8-15(25-2)13(16(9-12)26-3)10-20-22-18(23)11-27-19-21-14-6-4-5-7-17(14)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+ |
Clave InChI |
UWFGGHVREILHLH-KEBDBYFISA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11682550.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
